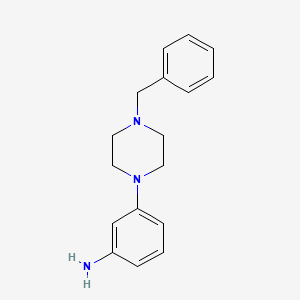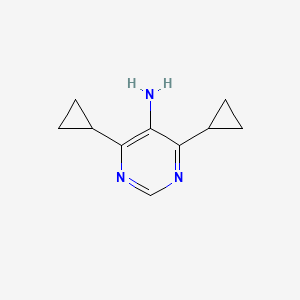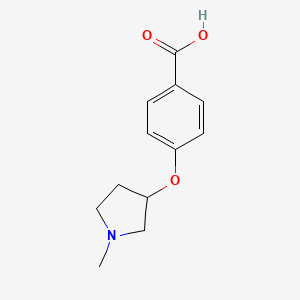
3-(4-Benzylpiperazin-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Benzylpiperazin-1-yl)aniline is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring and an aniline group attached to the third carbon of the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)aniline typically involves the reaction of benzylpiperazine with aniline under specific conditions. One common method includes the following steps:
Aminomethylation Reaction: The starting material, 1-(4-ethoxyphenyl)-2-phenylethanone, undergoes aminomethylation with paraformaldehyde and benzylpiperazine to yield 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one.
Interaction with Grignard Reagents: The final step involves the interaction of the reduced product with Grignard reagents to form a series of 3-(4-benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-1-alkyl (aryl)-2-phenylpropan-1-ones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(4-Benzylpiperazin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
科学的研究の応用
3-(4-Benzylpiperazin-1-yl)aniline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent. It also exhibits peripheral n-cholinolytic activity.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as enhanced conductivity or stability.
Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds with therapeutic potential.
作用機序
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
類似化合物との比較
Similar Compounds
3-(4-Methylpiperazin-1-yl)aniline: Similar structure with a methyl group instead of a benzyl group.
4-(4-Benzylpiperazin-1-yl)aniline: Similar structure with the aniline group attached to the fourth carbon of the piperazine ring.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Compounds with substituted piperazine rings and cinnoline moieties.
Uniqueness
3-(4-Benzylpiperazin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C17H21N3 |
|---|---|
分子量 |
267.37 g/mol |
IUPAC名 |
3-(4-benzylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C17H21N3/c18-16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14,18H2 |
InChIキー |
IAFRYYVHOSMROI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)

![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)

